molecular formula C43H56O8 B594832 Pyrethrins CAS No. 8003-34-7

Pyrethrins

Cat. No.: B594832
CAS No.: 8003-34-7
M. Wt: 700.9 g/mol
InChI Key: VXSIXFKKSNGRRO-UHFFFAOYSA-N
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Description

Pyrethrins are a class of organic compounds derived from the flowers of Chrysanthemum cinerariifolium, commonly known as the Dalmatian chrysanthemum. These compounds are renowned for their potent insecticidal properties, which have been utilized for centuries. This compound target the nervous systems of insects, making them highly effective as natural insecticides .

Mechanism of Action

Target of Action

Pyrethrins primarily target the nervous system of insects . They alter the function of sodium channels in nerve cells , which are crucial for the propagation of nerve impulses .

Mode of Action

This compound interact with their targets by altering the function of sodium channels in nerve cells . This alteration leads to repetitive firing and eventually results in paralysis . This action is swift and effective, but it is also transient, as this compound are quickly broken down in the environment .

Biochemical Pathways

The biosynthetic pathways responsible for producing this compound in plants involve several enzymatic reactions and genetic regulations . The final step of pyrethrin biosynthesis is the esterification of chrysanthemic and pyrethric acid, which are first activated by CoA into chrysanthemoyl-CoA and pyrethroyl-CoA, respectively, with the alcohol moiety .

Pharmacokinetics

Pyrethroids, including this compound, are lipophilic and distribute to tissues with high lipid content such as fat and nervous tissue, in addition to liver, kidney, and milk . This distribution pattern influences the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The molecular and cellular effects of this compound’ action primarily involve the induction of hyperexcitability in the nervous system of insects . This hyperexcitability is due to the altered function of sodium channels, leading to repetitive firing and eventual paralysis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound . For instance, local adaptation to the native environment affects pyrethrin variability in Dalmatian pyrethrum populations . Moreover, this compound tend to break down quickly when exposed to air, light, and heat , which can affect their insecticidal properties .

Biochemical Analysis

Biochemical Properties

The biosynthetic pathways responsible for producing Pyrethrins in plants involve complex enzymatic reactions and genetic regulation . This compound interact with various enzymes and proteins in the biochemical reactions, contributing to their insecticidal effects .

Cellular Effects

This compound exert significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Their selective toxicity and modes of action are due to complex interactions with the nervous systems of target organisms .

Molecular Mechanism

At the molecular level, this compound exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to their insecticidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound are involved in various metabolic pathways, interacting with enzymes or cofactors. They can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

They may include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrethrins are naturally occurring compounds, and their synthesis in the laboratory involves complex chemical reactions. The key step in the biosynthesis of this compound involves the cyclopropanation reaction, which produces chrysanthemyl diphosphate, an intermediate in the biosynthesis of chrysanthemic acid . The final step involves the esterification of chrysanthemic acid with pyrethric acid, forming pyrethrin I and pyrethrin II .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of these compounds from the flowers of Chrysanthemum cinerariifolium. The flowers are dried and then subjected to solvent extraction using organic solvents such as hexane. The extracted this compound are then purified through various chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrethrins undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of this compound to enhance their insecticidal properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrethroid derivatives, which are synthetic analogs of this compound. These derivatives often exhibit enhanced stability and insecticidal activity .

Scientific Research Applications

Pyrethrins have a wide range of scientific research applications:

Comparison with Similar Compounds

    Pyrethroids: Synthetic analogs of pyrethrins, including permethrin, cypermethrin, and deltamethrin.

    Organophosphates: Another class of insecticides, such as malathion and parathion.

    Organochlorides: Insecticides like DDT and lindane .

Comparison: this compound are unique due to their natural origin and rapid biodegradability, making them environmentally friendly compared to synthetic pyrethroids and other insecticides. Pyrethroids, while more stable and potent, can have longer-lasting environmental impacts. Organophosphates and organochlorides, on the other hand, have been associated with significant toxic effects on humans and wildlife .

Properties

CAS No.

8003-34-7

Molecular Formula

C43H56O8

Molecular Weight

700.9 g/mol

IUPAC Name

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3

InChI Key

VXSIXFKKSNGRRO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C.CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C

impurities

The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities.

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C

boiling_point

BP: 170 °C (0.1 mm Hg), decomposes
338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II)

Color/Form

Refined extract is pale yellow mobile oil;  unrefined extract is a dark greenish brown viscous liquid;  powder (ground flowers) is a tan color.
Brown, viscous oil or solid.

density

1 (approx) (NIOSH, 2024)
0.80-0.90 g/cu cm (25% pale extract);  0.90-0.96 g/cu cm (50% pale extract);  ca. 0.9 g/cu cm (oleoresin crude)
0.84-0.86 g/cm³
1 (approx)

flash_point

180 to 190 °F (NIOSH, 2024)
180-190 °F (Closed cup)
82-88 °C (Open Cup)
76 °C c.c.
180-190 °F

physical_description

Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water.
Brown, viscous oil or solid. [insecticide];  [NIOSH]
PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR.
Brown, viscous oil or solid.
Brown, viscous oil or solid. [insecticide]

solubility

Insoluble (NIOSH, 2024)
Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride;  insol in water
Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc.
Solubility in water: none
Insoluble

vapor_pressure

Low (NIOSH, 2024)
VP: Essentially 0 torr at 20 °C
Low

Origin of Product

United States
Customer
Q & A

A: Pyrethrins work by targeting the nervous systems of insects. [] They act as neurotoxins, specifically affecting the sodium channels in nerve cell axons. [, ] This interaction leads to hyperexcitation and disrupts normal nerve impulse transmission, ultimately causing paralysis (knockdown effect) and death in insects. [, ]

A: While this compound can affect the nervous systems of mammals, their toxicity is significantly lower. [, ] This is largely due to mammals' ability to rapidly metabolize this compound into inactive compounds. [, ]

A: this compound are a group of six closely related esters. They are naturally occurring insecticides derived from the chrysanthemum flower, specifically Tanacetum cinerariifolium. [, , ]

ANone: This question requires access to the chemical structures of individual this compound. The provided text mentions six specific esters that constitute the this compound group, but it doesn't provide the detailed structural information like molecular formula, weight, or spectroscopic data for each. These details are crucial for a complete structural characterization.

A: this compound are known to degrade when exposed to light, air, moisture, and high temperatures. [, , ] This can impact their effectiveness as insecticides.

A: The drying temperature and duration significantly influence the yield and ratio of this compound I and II in harvested pyrethrum flowers. Research suggests an optimal drying temperature of 50°C for 21 hours to maximize pyrethrin content. []

ANone: The provided research focuses primarily on the insecticidal properties of this compound and their biosynthesis. There is no mention of this compound being used as catalysts in chemical reactions. Their primary application, as highlighted in the research, is as natural insecticides.

A: Yes, Density Functional Theory (DFT) has been used to study the ground state conformation of pyrethroids (synthetic analogs of this compound) and this compound. [] This information is useful for understanding their reactivity and potential degradation pathways.

A: Research on reduced pyrethrin analogs indicated that certain structural modifications, like the reduction of specific functional groups, could significantly impact their insecticidal activity. While some isomerized analogs retained potency comparable to natural this compound, others lost their insecticidal properties entirely. []

A: Synergists like piperonyl butoxide can significantly enhance the insecticidal activity of this compound. [, , , ] This synergistic effect is attributed to the inhibition of insect enzymes that would otherwise break down this compound, making them more effective at lower concentrations.

A: Research indicates that chemical modifications, such as reducing oxidatively sensitive functionalities, can stabilize this compound. [] Additionally, formulating this compound with synergists like piperonyl butoxide can enhance their stability and prolong their effectiveness. [, ] Further research into encapsulation techniques and other formulation strategies could lead to even greater stability and controlled release.

A: The PSP, which collected data on adverse effects associated with this compound-containing products, found that such events were rare relative to their widespread use. [] Most reported dermal or respiratory effects were minor and self-limiting. [] The PSP concluded that this compound-containing products, even when formulated with synthetic pyrethroids or synergists, do not pose a significant risk of serious reactions. []

A: Research on lactating and non-lactating ewes showed that this compound are rapidly absorbed after oral and subcutaneous administration. [] They are widely distributed throughout the body and eliminated within 24 hours. []

A: Laboratory tests showed that this compound are highly effective against Xenopsylla cheopis, achieving high mortality rates within minutes at relatively low concentrations. [] This suggests their potential use in plague control.

A: Yes, field trials evaluated the efficacy of organic insecticides, including this compound, against stink bugs in soybean and tomato crops. [] While the treatments initially reduced stink bug populations, they did not provide persistent control nor significantly reduce fruit damage in tomatoes. []

A: Studies on the German cockroach (Blattella germanica) show that selection for pyrethroid resistance can lead to cross-resistance to other pyrethroids and even to this compound. [, ] This cross-resistance is a significant concern for pest management and highlights the importance of understanding the underlying mechanisms.

A: While considered relatively safe for mammals due to their rapid metabolism, this compound can still induce adverse effects, primarily in cases of acute poisoning or chronic exposure. [] The nervous system is the primary target, and allergic reactions, particularly to natural this compound, are also a concern. []

ANone: The provided research focuses primarily on the use of this compound as insecticides, their biosynthesis, and their environmental fate. As a result, these questions, which relate to pharmaceutical aspects like drug delivery, biomarkers, and drug interactions, are not addressed in the provided research papers.

A: Research investigated various botanical insecticides as potential alternatives to this compound, including extracts from neem (Azadirachta indica), quassia (Quassia amara), and other plants containing compounds like celangulin, cnidium lactone, matrine, nicotine, rotenone, stemonine, and veratrine. [, ]

A: While some botanicals demonstrated promising insecticidal activity, their efficacy varied, and some, like those containing nicotine and rotenone, posed greater environmental risks or crop safety concerns. [, , ] Finding effective, safe, and environmentally friendly alternatives to this compound remains an ongoing area of research.

ANone: The provided research papers primarily focus on the biological and chemical aspects of this compound. They do not delve into the specifics of recycling or waste management practices related to pyrethrin production or use.

A: The research highlights the use of various analytical techniques for studying this compound, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and density functional theory (DFT) calculations. [, , , ] These tools are essential for characterizing, quantifying, and understanding the properties and behavior of this compound.

A: The research demonstrates the interdisciplinary nature of pyrethrin research, encompassing fields such as botany, chemistry, entomology, toxicology, and agriculture. [, , , , ] Collaboration between these disciplines is crucial for advancing our understanding of this compound, developing sustainable pest control solutions, and ensuring their safe and effective use.

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